![molecular formula C21H17N5O2 B7540407 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone lysine methyltransferase, which is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This post-translational modification is associated with transcriptional repression and plays a crucial role in gene expression regulation.
Wirkmechanismus
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide binds to the SET domain of G9a, preventing its catalytic activity. This results in a decrease in H3K9me1/2 levels and a subsequent increase in gene expression. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is highly selective for G9a and does not inhibit other histone lysine methyltransferases.
Biochemical and Physiological Effects:
In addition to its role in gene expression regulation, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is its selectivity for G9a, which allows for specific inhibition of this enzyme without affecting other histone lysine methyltransferases. This is important for studying the role of G9a in biological processes. However, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has limitations in terms of its potency and bioavailability, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Studies have shown that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the role of G9a in neural development and function. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells, and further research is needed to determine its potential for neural regeneration and repair.
Synthesemethoden
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide was first synthesized by a group of researchers led by Dr. Mark Bedford at the University of Texas M.D. Anderson Cancer Center in 2006. The synthesis involves a multi-step process, starting with the reaction of 4-(aminomethyl)benzoic acid with 4-nitrophenylhydrazine to form 4-(benzimidazol-1-yl)benzoic acid. This intermediate is then reacted with 4-aminobenzamide to yield 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been widely used in scientific research to investigate the role of G9a in various biological processes. Studies have shown that inhibition of G9a by 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide leads to a decrease in H3K9me1/2 levels and an increase in gene expression. This has been observed in multiple cell types, including embryonic stem cells, cancer cells, and neurons.
Eigenschaften
IUPAC Name |
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c22-21(28)25-16-9-7-15(8-10-16)24-20(27)14-5-11-17(12-6-14)26-13-23-18-3-1-2-4-19(18)26/h1-13H,(H,24,27)(H3,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXBXPPLCLGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.